molecular formula C19H25NO2 B1532130 Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-60-8

Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1532130
CAS RN: 1160247-60-8
M. Wt: 299.4 g/mol
InChI Key: KRZLIHJCCINWTR-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate (TBMS) is a synthetic compound of the indene family, which has recently gained attention for its potential applications in scientific research. TBMS is a versatile compound, which can be used in a variety of experiments and studies, including those related to biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study reported the synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors, showcasing a multi-step synthetic route that highlights the chemical versatility of spiro compounds (Huard et al., 2012).

  • Sila-Analogues of Spiro Compounds : Research into the synthesis of sila-analogues of σ ligands of the spiro[indane-1,4‘-piperidine] type revealed insights into their structure and pharmacological properties, demonstrating the potential for creating novel compounds with specific receptor affinities (Tacke et al., 2003).

  • Efficient Synthetic Routes : Another study provided an efficient synthetic route to spirocyclic oxindole analogues, highlighting key steps such as dianion alkylation and cyclization, which could be relevant for the synthesis of related spiro compounds (Teng et al., 2006).

Pharmacological Applications

  • c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and identified as potent c-Met/ALK dual inhibitors, showcasing the potential therapeutic applications of spiro compounds in targeting cancer pathways (Li et al., 2013).

  • Antimycobacterial Activity : Spiro-piperidin-4-ones were synthesized and evaluated for their activity against Mycobacterium tuberculosis, demonstrating the potential of spiro compounds in developing new antimicrobial agents (Kumar et al., 2008).

properties

IUPAC Name

tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14-5-6-16-15(13-14)7-8-19(16)9-11-20(12-10-19)17(21)22-18(2,3)4/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLIHJCCINWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146827
Record name 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160247-60-8
Record name 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-methylspiro[1H-indene-1,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate
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Tert-butyl 5-methylspiro[indene-1,4'-piperidine]-1'-carboxylate

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